3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 3-(3-methyl-1,2-thiazol-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-6-11(16-13-8)9-4-3-5-10(7-9)12(14)15-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVPVFGLQWKWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme:
$$ \text{Benzoic acid derivative} + \text{Methanol} \xrightarrow[\text{reflux}]{\text{acid catalyst}} \text{Methyl ester} + \text{Water} $$
Reaction Conditions:
| Parameter | Typical Range | Notes |
|---|---|---|
| Catalyst | Sulfuric acid or hydrochloric acid | Strong acids protonate the carboxyl group, enhancing nucleophilic attack by methanol |
| Temperature | 60–80°C | Reflux conditions ensure complete esterification |
| Reaction Time | 4–8 hours | Sufficient to reach equilibrium |
| Solvent | Methanol | Acts both as solvent and reactant |
Procedure:
- Mix the benzoic acid derivative with excess methanol.
- Add a catalytic amount of sulfuric acid.
- Reflux the mixture under inert atmosphere to prevent oxidation.
- Upon completion, neutralize the mixture, extract the ester, and purify via recrystallization or chromatography.
Data Table: Esterification Reaction Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Acid catalyst | 1–5 mol% sulfuric acid | Ensures efficient protonation of carboxyl group |
| Reflux temperature | 65°C | Optimal for esterification without decomposition |
| Reaction duration | 6 hours | Balances conversion and process efficiency |
Industrial Production Methods
In large-scale manufacturing, continuous flow processes are favored to improve yield, reproducibility, and safety. These methods involve:
- Continuous esterification reactors with precise temperature and reactant feed control.
- Use of catalytic systems optimized for high throughput.
- Implementation of in-line purification techniques such as distillation or membrane separation.
Process Highlights:
- Automated control of temperature, pressure, and reactant ratios.
- Use of solid acid catalysts or immobilized acid catalysts to facilitate recovery and reuse.
- Post-reaction purification through crystallization, solvent extraction, or chromatography.
Data Table: Industrial Esterification Process
| Aspect | Description | Benefits |
|---|---|---|
| Reactor type | Continuous stirred-tank reactor (CSTR) | Consistent product quality |
| Catalyst | Immobilized sulfuric acid or solid acid resin | Reusability and reduced waste |
| Reaction conditions | 70–80°C, atmospheric pressure | Optimized for high conversion |
Alternative Synthetic Routes
While esterification remains the primary method, alternative approaches include:
- Direct amidation followed by esterification if the acid is initially prepared via amidation.
- Use of activating agents such as DCC (dicyclohexylcarbodiimide) for milder esterification conditions.
- Microwave-assisted synthesis to accelerate reaction times and improve yields.
Notes on Reaction Optimization and Challenges
- The presence of the isothiazole ring can influence reaction pathways, necessitating careful control of reaction parameters to prevent ring degradation.
- Purity of starting materials significantly affects the yield and quality of the ester.
- Post-synthesis purification is critical to remove residual acids, catalysts, and by-products, often achieved through recrystallization or chromatography.
Summary and Recommendations
| Method | Advantages | Limitations |
|---|---|---|
| Acid-catalyzed esterification | Simple, scalable, cost-effective | Requires careful control of reaction conditions |
| Continuous flow processes | High efficiency, reproducibility | Higher initial setup cost |
| Microwave-assisted synthesis | Faster reactions, potentially higher yields | Equipment availability |
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
Heterocyclic vs.
Synthetic Complexity : Multi-heterocyclic derivatives (e.g., thiazole-containing compounds in Table 1) require multi-step or one-pot syntheses involving catalysts like orthophosphoric acid , whereas nitro-substituted esters (e.g., ) are synthesized via simpler alkylation or esterification.
Key Observations :
Biological Activity
3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester (commonly referred to as MIBAME) is a compound of significant interest in biological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including pharmacology and biochemistry.
Chemical Structure and Properties
MIBAME is characterized by the presence of a methyl isothiazole moiety, which contributes to its unique biological properties. The chemical formula for MIBAME is C₁₂H₁₁NO₂S, with a molecular weight of approximately 233.286 g/mol. The isothiazole ring is known for its ability to interact with biological targets, making this compound a candidate for enzyme inhibition and other biochemical processes .
MIBAME exerts its biological effects primarily through interactions with specific enzymes and receptors. The compound has been shown to modulate enzyme activity, potentially inhibiting or activating various biochemical pathways. For instance, it may interact with enzymes involved in microbial growth, contributing to its antimicrobial properties .
Key Mechanisms Include:
- Enzyme Inhibition: MIBAME may inhibit enzymes that are critical for the survival of certain pathogens.
- Receptor Binding: The compound can bind to specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity: Preliminary studies suggest that MIBAME may exhibit antioxidant properties, which could protect cells from oxidative stress .
Antimicrobial Properties
MIBAME has demonstrated significant antimicrobial activity against various pathogens. Studies have indicated that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antibiotics .
| Pathogen Type | Activity | Reference |
|---|---|---|
| Bacteria | Inhibition of growth | |
| Fungi | Antifungal properties |
Cytotoxic Effects
Research has also investigated the cytotoxic effects of MIBAME on cancer cell lines. For example, studies using HepG2 liver carcinoma cells have shown that MIBAME exhibits dose-dependent cytotoxicity, indicating potential applications in cancer therapeutics .
IC50 Values:
- IC50 values were determined through MTT assays, showing effective concentrations at which cell viability decreases significantly.
Study on HepG2 Cells
In a study assessing the cytotoxicity of MIBAME on HepG2 cells:
- Method: MTT assay was utilized to evaluate cell viability.
- Results: The compound showed significant cytotoxic effects with an IC50 value comparable to established chemotherapeutic agents like cisplatin .
Antimicrobial Efficacy Study
Another study focused on the antimicrobial efficacy of MIBAME:
- Method: Disk diffusion method was employed against various bacterial strains.
- Results: MIBAME exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Q & A
Basic: What are the established synthetic routes for 3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester, and what are their critical reaction parameters?
Methodological Answer:
The compound is typically synthesized via esterification of the carboxylic acid precursor followed by coupling with a functionalized isothiazole ring. Key steps include:
- Esterification : Reacting 3-(3-Methyl-isothiazol-5-yl)-benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux (~70°C) to form the methyl ester .
- Heterocyclic Coupling : Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the isothiazole moiety to the benzoic acid scaffold. Optimize ligand choice (e.g., triphenylphosphine) and solvent (e.g., DMF/water mix) to enhance yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the ester. Purity >95% is achievable via HPLC monitoring .
Basic: How can structural confirmation be achieved for this compound, and what analytical contradictions may arise?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement, focusing on the isothiazole-benzoate dihedral angle to confirm spatial orientation .
- NMR Analysis : Key signals include the methyl ester (δ ~3.9 ppm, singlet) and isothiazole protons (δ ~6.5–7.2 ppm). Discrepancies in coupling constants may indicate rotameric forms or impurities .
- Chromatography : Compare retention indices (e.g., GC-MS) with analogous benzoate esters (e.g., 3-methyl-benzoic acid methyl ester, RT ~1.80) to validate identity .
Advanced: How can reaction yields be optimized when synthesizing derivatives with substituted isothiazole rings?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands to improve coupling efficiency for electron-deficient isothiazoles .
- Solvent Effects : Use polar aprotic solvents (e.g., THF) to stabilize intermediates; additives like K₂CO₃ enhance deprotonation .
- Temperature Control : Lower reaction temperatures (0–25°C) reduce side-product formation (e.g., dimerization) in sensitive intermediates .
Advanced: What strategies resolve contradictions in reported spectral data for structurally similar benzoate esters?
Methodological Answer:
- Dynamic NMR Studies : Identify rotational barriers in esters by variable-temperature NMR (e.g., coalescence temperature for methyl group signals) .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict ¹³C NMR shifts and compare with experimental data, resolving ambiguities in substituent effects .
- Isotopic Labeling : Introduce deuterated methyl groups to distinguish overlapping signals in crowded spectral regions .
Basic: What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
- Temperature Sensitivity : Store at 0–6°C to prevent hydrolysis of the ester group; monitor via periodic HPLC for degradation (e.g., free benzoic acid formation) .
- Light Exposure : Protect from UV light to avoid isothiazole ring decomposition; use amber vials for long-term storage .
Advanced: How can functionalization of the benzoate or isothiazole moiety enhance biological activity in drug discovery?
Methodological Answer:
- Bioisosteric Replacement : Substitute the methyl ester with a hydrazide group (e.g., via hydrazinolysis) to improve solubility and target binding .
- Heterocyclic Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the isothiazole ring to modulate pharmacokinetic properties .
- Prodrug Design : Link the ester to a hydrolyzable group (e.g., glycoside) for controlled release in vivo .
Advanced: How to address discrepancies between theoretical and experimental yields in scaled-up synthesis?
Methodological Answer:
- Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify bottlenecks (e.g., catalyst deactivation) .
- Byproduct Analysis : Characterize impurities via LC-MS/MS; adjust stoichiometry of aryl halides in coupling steps to minimize waste .
- Process Optimization : Implement flow chemistry for esterification to improve heat transfer and reduce side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
